molecular formula C12H11ClO3 B1580741 Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate CAS No. 67593-46-8

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

Cat. No.: B1580741
CAS No.: 67593-46-8
M. Wt: 238.66 g/mol
InChI Key: MNMKWCPLHQYQLU-YFHOEESVSA-N
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Description

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is a chemical compound with the molecular formula C11H10ClO3. It is a derivative of benzylidene and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 2-chlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the aldehyde to form the desired product.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-(2-chlorobenzylidene)-3-oxobutanoic acid

  • Reduction: 2-(2-chlorobenzylidene)-3-hydroxybutanoate or 2-(2-chlorobenzylidene)-3-aminobutanoate

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Methyl (2-chlorobenzylidene)carbazate: This compound has a similar structure but contains a different functional group.

  • Methyl (2-methoxybenzylidene)carbazate: Another structurally similar compound with a methoxy group instead of a chlorine atom.

  • Methyl (2-ethyl-6-methylbenzylidene)carbazate: Contains additional alkyl groups on the benzene ring.

Uniqueness: Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

CAS No.

67593-46-8

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

methyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7-

InChI Key

MNMKWCPLHQYQLU-YFHOEESVSA-N

Isomeric SMILES

CC(=O)/C(=C/C1=CC=CC=C1Cl)/C(=O)OC

SMILES

CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

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